Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC17185749
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate -](/images/structure/VC17185749.png)
Specification
Molecular Formula | C11H12N2O3 |
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Molecular Weight | 220.22 g/mol |
IUPAC Name | ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-9(8)5-4-6-10(13)15-2/h4-7H,3H2,1-2H3 |
Standard InChI Key | HGDYONGBMAZAHS-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C2C=CC=C(N2N=C1)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular structure of ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate consists of a fused bicyclic system: a pyridine ring fused with a pyrazole ring. The methoxy (-OCH₃) group occupies the 7-position of the pyridine moiety, while the ethyl carboxylate (-COOCH₂CH₃) is attached to the 3-position of the pyrazole ring. The IUPAC name, ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, reflects this substitution pattern.
Key Structural Data:
Property | Value | Source Analogy |
---|---|---|
Molecular Formula | C₁₁H₁₂N₂O₃ | Derived from |
Molecular Weight | 220.23 g/mol | Calculated |
SMILES | CCOC(=O)C1=C2C=CC=C(OC)N2N=C1 | Derived from |
CAS Registry Number | Not explicitly reported | N/A |
The absence of a specific CAS number for the 7-methoxy derivative suggests it may be a novel or less-studied compound compared to its 5-methoxy and 7-methyl analogs.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is documented, its production can be inferred from methods used for analogous compounds. A plausible pathway involves:
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Cyclocondensation: Reaction of a suitably substituted pyridine precursor with hydrazine derivatives to form the pyrazolo[1,5-a]pyridine core.
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Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution, often employing ethyl chloroformate or ethanol under acidic conditions .
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Methoxy Group Installation: Electrophilic aromatic substitution or palladium-catalyzed coupling to introduce the methoxy group at the 7-position .
Optimization Parameters:
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reaction efficiency.
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate methoxy group introduction .
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Temperature: Reactions typically proceed at 80–120°C to balance yield and side-product formation .
Physicochemical Properties
Solubility and Partitioning
Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is expected to exhibit moderate solubility in polar organic solvents (e.g., ethanol, DMSO) due to its ester and methoxy functionalities. Comparative data from similar esters suggest:
Property | Ethyl 5-Methyl Analog | Ethyl 7-Methoxy (Predicted) |
---|---|---|
Water Solubility | 0.829 mg/mL | 0.5–1.2 mg/mL |
LogP (Octanol-Water) | 1.65–1.91 | 1.30–1.60 |
TPSA | 43.6 Ų | ~50 Ų |
The reduced LogP relative to methyl-substituted analogs reflects the increased polarity imparted by the methoxy group.
Spectral Characteristics
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of ester and methoxy groups).
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NMR:
Biological and Industrial Applications
Material Science Applications
The compound’s rigid bicyclic structure and electron-rich aromatic system make it a candidate for:
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Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer material.
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Coordination Chemistry: Ligand for transition metal catalysts in asymmetric synthesis .
Future Research Directions
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Synthetic Methodology: Development of regioselective routes for 7-substituted derivatives.
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Biological Screening: Evaluation of anticancer and antimicrobial efficacy in vitro and in vivo.
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Material Characterization: Investigation of optoelectronic properties for OLED applications.
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